molecular formula C17H24FNOS B2370115 (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 2034367-11-6

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2370115
CAS No.: 2034367-11-6
M. Wt: 309.44
InChI Key: VJBNMFXFADZDAK-UHFFFAOYSA-N
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Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research, specifically in the field of neuroscience. TFMPP is a potent serotonin receptor agonist and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antidepressant Potential and Oral Activity

Research has identified novel derivatives of 2-pyridinemethylamine, including compounds structurally related to "(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone," as selective, potent, and orally active agonists at 5-HT1A receptors. These derivatives exhibit enhanced 5-HT1A agonist activity, both in vitro and in vivo, compared to their desfluoro analogues. Notably, specific derivatives have demonstrated significant antidepressant potential in rat models, suggesting their promise for clinical application in treating depressive disorders (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).

Analgesic Effects in Neuropathic Pain

A derivative, identified as F 13640, showcases a curative-like action on allodynia in rats with spinal cord injury, indicating a groundbreaking approach to treating pathological pain conditions. This high-efficacy 5-HT(1A) receptor activation leads to long-term analgesia, suggesting potential applications in chronic pain management (Colpaert, Wu, Hao, Royer, Sautel, Wiesenfeld-Hallin, & Xu, 2004).

Structural and Bioactive Properties

Investigations into novel bioactive heterocycles, structurally akin to "this compound," have revealed significant antiproliferative activities. These studies involve comprehensive structural characterization, including IR, NMR, LC-MS spectra, and X-ray diffraction, offering insights into their potential therapeutic applications (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Visualization of 5-HT2A Receptor with SPECT

Research on compounds structurally related to "this compound" extends to their use in imaging studies. The synthesis and in vivo evaluation of specific derivatives for visualizing the 5-HT2A receptor with SPECT highlight their utility in neuroimaging, contributing to our understanding of various neurological disorders (Blanckaert, Burvenich, Staelens, Dierckx, & Slegers, 2005).

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNOS/c1-17(2,3)21-12-13-8-6-7-11-19(13)16(20)14-9-4-5-10-15(14)18/h4-5,9-10,13H,6-8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBNMFXFADZDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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